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molecular formula C8H6FNS2 B8789452 5-Fluoro-2-(methylthio)benzo[d]thiazole

5-Fluoro-2-(methylthio)benzo[d]thiazole

Cat. No. B8789452
M. Wt: 199.3 g/mol
InChI Key: DXIHILMCQYOZGG-UHFFFAOYSA-N
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Patent
US08202881B2

Procedure details

To a solution of 5-fluoro-2-mercaptobenzothiazole (0.15 g, 0.810 mmol) in THF (8.10 mL) cooled to 0° C. was added sodium hydride (0.036 g, 0.891 mmol). After stirring 10 min, iodomethane (0.076 mL, 1.215 mmol) was added and the reaction mixture was slowly warmed to room temperature over 2 h. The reaction was diluted with ethyl acetate and quenched with saturated aqueous sodium bicarbonate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. 5-fluoro-2-(methylthio)benzo[d]thiazole (0.178 g, 110% yield) was isolated as a white solid. Material was used without any further purification.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
reactant
Reaction Step Two
Quantity
0.076 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([SH:10])=[N:7][C:6]=2[CH:11]=1.[H-].[Na+].I[CH3:15]>C1COCC1.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10][CH3:15])=[N:7][C:6]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)S)C1
Name
Quantity
8.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.036 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.076 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)SC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.178 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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